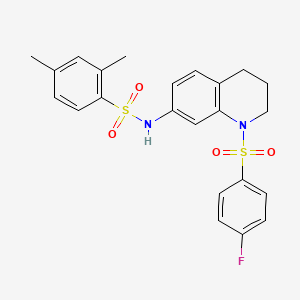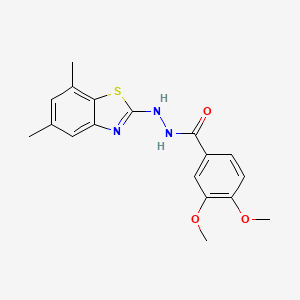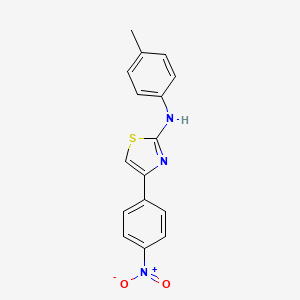![molecular formula C30H39ClN2O2 B2586928 1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol CAS No. 610757-08-9](/img/structure/B2586928.png)
1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol” is a chemical compound with the molecular formula C25H37NO2 . It has an average mass of 383.567 Da and a monoisotopic mass of 383.282440 Da . This compound is also known by several other names, including 1-[4-(Adamantan-1-yl)phenoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol .
Molecular Structure Analysis
The molecular structure of this compound includes an adamantyl group attached to a phenyl group via an ether linkage, a piperazine ring, and a propan-2-ol group . The molecule has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 534.8±45.0 °C at 760 mmHg, and a flash point of 277.3±28.7 °C . It has a molar refractivity of 113.3±0.3 cm3 and a molar volume of 346.8±3.0 cm3 . The compound has a polar surface area of 33 Å2 and a polarizability of 44.9±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Reactivity Properties and Adsorption Behavior
A study on the reactivity properties and adsorption behavior of a triazole derivative closely related to the chemical structure demonstrated the local reactive properties, ALIE, and Fukui functions using the DFT method. The research highlighted the stability of the molecule at temperatures much higher than the human body's critical temperature, indicating its stability for potential pharmaceutical applications. The strongest noncovalent interactions were observed between hydrogen atoms of piperazine and benzene rings, highlighting the molecule's intricate interaction dynamics with water molecules, which could be crucial for its applications in pharmaceutical formulations (Al-Ghulikah et al., 2021).
Antimicrobial and Anti-inflammatory Activity
Research into S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, compounds structurally similar to the query chemical, revealed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria as well as anti-inflammatory activity in animal models. This demonstrates the compound's potential in developing new antibacterial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Synthesis and Pharmacological Evaluation
Another study focused on the synthesis and pharmacological evaluation of novel derivatives, including the assessment of antidepressant and antianxiety activities. This indicates the broader applicability of such compounds in the realm of central nervous system disorders, opening avenues for new therapeutic agents (Kumar et al., 2017).
Structural and Spectroscopic Characterization
The structural and spectroscopic characterization of a novel potential chemotherapeutic agent, which includes functional groups similar to those in the query compound, was explored using quantum chemical calculations. This study provides insights into the electronic and molecular structure, contributing to the understanding of how such compounds can be optimized for chemotherapeutic applications (El-Emam et al., 2012).
Anti-Bone Cancer Activity and Molecular Docking
A heterocyclic compound with structural features akin to the queried chemical was synthesized and evaluated for its anticancer activities against human bone cancer cell lines. Molecular docking studies were utilized to understand the potential antiviral activity, showcasing the compound's versatility in addressing various types of cancer and possibly viral infections (Lv et al., 2019).
Propiedades
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN2O2/c1-21-2-5-26(31)15-29(21)33-10-8-32(9-11-33)19-27(34)20-35-28-6-3-25(4-7-28)30-16-22-12-23(17-30)14-24(13-22)18-30/h2-7,15,22-24,27,34H,8-14,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFKWHJPWCVLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2586849.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2586855.png)

![N-(1-cyanocyclopentyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2586858.png)
![6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2586859.png)
![Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2586860.png)


![N-[2-(2,6-Dimethylmorpholin-4-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2586864.png)


![N-(4-fluorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2586868.png)